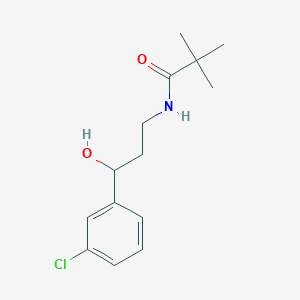

N-(2-氨基乙基)-N-甲基苯甲酰胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-Aminoethyl)acetamide is an organic building block . It’s used in the preparation of mixed two-component monolayers on glassy carbon and in the synthesis of lysidine .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of amines with other organic compounds . For example, N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane can be mechanically mixed with bisphenol A epoxy resin to form silylated epoxy resin .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, an infrared spectrometer and differential scanning calorimeter can be used to investigate the chemical structure and phase transition temperature of a compound .Chemical Reactions Analysis

N-(2-Aminoethyl) ethanolamine has been shown to alter the structure of the extracellular matrix produced by primary dermal fibroblasts .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane has a molecular weight of 206.36 g/mol .科学研究应用

Application in Peptide Nucleic Acids (PNAs) Research

Specific Scientific Field

Biochemistry and Molecular Biology

Summary of the Application

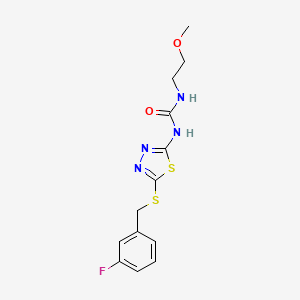

“N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride” is used in the synthesis of chiral Peptide Nucleic Acids (PNAs). PNAs are synthetic nucleic acid mimics where the sugar-phosphate backbone is replaced by a peptide backbone. They have higher affinity and superior sequence selectivity compared to DNA, making them attractive for biological and medical applications .

Methods of Application or Experimental Procedures

The compound is used in the synthesis of chiral PNAs bearing a substituent in the N-(2-aminoethyl)glycine backbone. The synthesis, properties, and applications of these chiral PNAs have been explored under the concept of preorganization .

Results or Outcomes

The modification of PNAs with “N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride” improves their antisense and antigene properties. The modified PNAs have shown increased binding affinity for DNA and RNA .

Application in Air Purification Research

Specific Scientific Field

Environmental Science and Engineering

Summary of the Application

“N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride” is used in the preparation of Microcrystalline Cellulose/N-(2-aminoethyl)-3- Aminopropyl Methyl Dimethoxysilane (MCC/APMDS) composite aerogel, which has been investigated for its adsorption properties for formaldehyde, a common air pollutant .

Methods of Application or Experimental Procedures

The compound is used in the modification of the aerogel. The adsorption of formaldehyde by the MCC/APMDS composite aerogel mainly relies upon the reaction of the protonated –NH3+ group in APMDS with formaldehyde to form a Schiff base .

Results or Outcomes

The modification of the aerogel with “N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride” reduced the pore volume and specific surface area, and increased the average pore size to 14.56 nm. This enhanced the adsorption capacity of formaldehyde, and the adsorption amount reached 9.52 mg/g .

Application in CO2 Adsorption Research

Specific Scientific Field

Environmental Science and Pollution Research

Summary of the Application

“N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride” is used in the preparation of aminosilane-grafted spherical cellulose nanocrystal (CNC) aerogel. This aerogel has been investigated for its adsorption properties for CO2, a common greenhouse gas .

Methods of Application or Experimental Procedures

The compound is used in the modification of the aerogel. The adsorption of CO2 by the modified aerogel mainly relies upon the reaction of the protonated –NH3+ group in APMDS with CO2 to form a Schiff base .

Results or Outcomes

The modification of the aerogel with “N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride” reduced the pore volume and specific surface area, and increased the average pore size to 14.56 nm. This enhanced the adsorption capacity of CO2, and the adsorption amount reached 9.52 mg/g .

Application in Spherical Cellulose Nanocrystal Aerogel Research

Specific Scientific Field

Material Science and Engineering

Summary of the Application

“N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride” is used in the fabrication of aminosilane-grafted spherical cellulose nanocrystal (CNC) aerogel. This aerogel has been investigated for its potential applications in various fields such as adsorption, heat insulation, and dielectric .

Methods of Application or Experimental Procedures

The compound is used in the modification of the aerogel. The aminosilane was grafted on CNC via C–O–Si bonds between CNC and AEAPMDS .

Results or Outcomes

The modification of the aerogel with “N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride” successfully fabricated the AEAPMDS-CNC aerogel. The aerogel was successfully fabricated either by freeze-drying or supercritical CO2 drying of spherical CNC hydrogels .

安全和危害

未来方向

属性

IUPAC Name |

N-(2-aminoethyl)-N-methylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-12(8-7-11)10(13)9-5-3-2-4-6-9;/h2-6H,7-8,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWXFOHEHQWJQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)C(=O)C1=CC=CC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2629779.png)

![N-(4-fluorophenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2629782.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2629786.png)

![4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile;2,2,2-trifluoroacetic acid](/img/structure/B2629787.png)

![6-(4-Cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2629789.png)

![9-(3,4-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2629794.png)

![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2629797.png)